beta-L-Fucopyranosyl nitromethane

Description

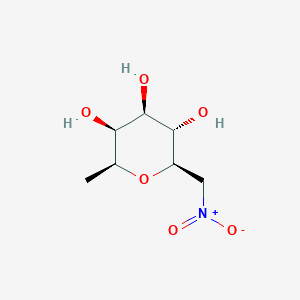

Beta-L-Fucopyranosyl nitromethane is a nitromethane derivative where a beta-L-fucopyranosyl group is covalently linked to the nitromethane moiety. Nitromethane (CH₃NO₂) is a simple nitroalkane with applications in explosives, propellants, and adsorption studies due to its reactive nitro group and low molecular complexity .

Properties

Molecular Formula |

C7H13NO6 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6R)-2-methyl-6-(nitromethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C7H13NO6/c1-3-5(9)7(11)6(10)4(14-3)2-8(12)13/h3-7,9-11H,2H2,1H3/t3-,4+,5+,6+,7+/m0/s1 |

InChI Key |

VKASWJUVZZNJIX-CQOGJGKDSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)C[N+](=O)[O-])O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)C[N+](=O)[O-])O)O)O |

Origin of Product |

United States |

Preparation Methods

Protection of L-Fucose to Tetra-O-acetyl Derivative

The starting material, L-fucose, is first converted to its tetra-O-acetyl derivative to protect the hydroxyl groups and facilitate subsequent transformations.

- Procedure: L-fucose (12.3 mmol) is dissolved in dry pyridine (20 mL) at 0 °C, followed by the addition of acetic anhydride (85.4 mmol) and 4-(dimethylamino)pyridine (0.15 g, 1.23 mmol) as catalyst. The reaction mixture is stirred at room temperature for 2.5 hours.

- Workup: The mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

- Yield: The tetra-O-acetyl-α/β-L-fucopyranose (compound 1) is obtained as a yellow syrup in 99% yield with an anomeric ratio of α/β = 95:5.

Conversion to Azide Intermediate

The tetraacetate is converted to the corresponding azide derivative, which is a key intermediate for further transformations.

- Procedure: Compound 1 (6.05 mmol) is treated with trimethylsilyl azide in dry dichloromethane at 0 °C, catalyzed by tin(IV) chloride (SnCl4). The mixture is stirred at room temperature for 2.5 hours.

- Workup: The reaction mixture is washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, and purified by flash chromatography.

- Yield: The β-L-fucopyranosyl azide (compound 2) is obtained in 91% yield as a white solid.

Henry Reaction (Nitroaldol Condensation) to Form Nitromethane Glycosyl Derivative

The key step in preparing beta-L-Fucopyranosyl nitromethane involves the Henry reaction between L-fucose and nitromethane.

- Procedure: Under optimized Henry reaction conditions, L-fucose or its derivatives are reacted with nitromethane to form the condensation product (compound 9).

- Reaction Conditions: Specific conditions such as solvent, temperature, and catalysts are optimized to maximize yield and selectivity, typically involving basic conditions to promote the nitroaldol condensation.

- Yield and Notes: This step provides the nitro-substituted glycosyl intermediate in good yield, which is crucial for subsequent reduction steps.

Reduction of Nitro Group to Amine

The nitro group in the condensation product is reduced to an amine to enable further functionalization.

Formation of this compound (Compound 16)

This compound itself can be prepared following literature procedures involving the nitroaldol condensation and isolation of the nitromethane glycosyl derivative.

- Example Preparation: According to Phiasivongsa et al., this compound (compound 16) is prepared and purified for further studies.

- Deprotection: Deacetylation is performed using sodium methoxide in methanol at room temperature to remove acetyl protecting groups without anomerization.

- Purification: The product is purified by medium-pressure liquid chromatography (MPLC) or flash chromatography.

Summary of Key Reaction Conditions and Yields

| Step | Compound | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Protection of L-fucose | 1 | Ac2O, pyridine, DMAP, 0 °C to r.t., 2.5 h | 99 | α/β = 95:5 mixture |

| Azide formation | 2 | TMS-N3, SnCl4, CH2Cl2, 0 °C to r.t., 2.5 h | 91 | β-anomer isolated |

| Henry reaction (nitroaldol) | 9 | Nitromethane, base, optimized conditions | Good | Key step for nitromethane glycosylation |

| Nitro reduction | 10 | Catalytic hydrogenation or chemical reductants | High | Amine intermediate |

| Deacetylation | 16 | NaOMe in MeOH, r.t., 30 min | High | Avoids anomerization |

Mechanistic and Practical Considerations

- The initial acetylation protects hydroxyl groups, preventing side reactions during azide and nitroaldol steps.

- The Henry reaction is sensitive to base strength and temperature; optimized conditions ensure selective formation of the nitromethane glycosyl derivative.

- Reduction of the nitro group must be carefully controlled to avoid over-reduction or degradation.

- Deacetylation under mild basic conditions (e.g., sodium methoxide in methanol) is essential to prevent anomerization, preserving the beta configuration.

- Chromatographic purification steps (flash chromatography on silica or C18 columns) are critical for isolating pure this compound.

Chemical Reactions Analysis

Types of Reactions: Beta-L-Fucopyranosyl nitromethane can undergo various chemical reactions, including:

Oxidation: The nitromethane group can be oxidized to form nitro compounds.

Reduction: Reduction of the nitro group can yield amines.

Substitution: The nitromethane group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) are used to facilitate these reactions.

Major Products:

Oxidation: Nitro compounds.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Mechanisms

Building Block for Complex Molecules

Beta-L-fucopyranosyl nitromethane serves as a valuable building block in organic synthesis. It can undergo various transformations, including oxidation and reduction reactions, leading to the formation of more complex molecules. For instance, it can be reduced to amines or substituted to yield different derivatives depending on the nucleophile used.

Reaction Mechanisms

The compound is often utilized to study reaction mechanisms in organic chemistry. Its unique structure allows researchers to explore the interactions between carbohydrate derivatives and other chemical species, providing insights into mechanistic pathways and the role of stereochemistry in reactivity.

Biological Applications

Inhibition of Biofilm Formation

One of the most promising applications of this compound is its role in inhibiting biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa. The bacterial lectin LecB is crucial for biofilm formation, and this compound has been shown to bind effectively to LecB, reducing its activity and subsequently biofilm growth .

Binding Affinity Studies

Studies have demonstrated that this compound exhibits high binding affinity towards LecB in competitive binding assays, with IC50 values in the nanomolar range. This strong interaction is attributed to the specific configuration of the fucosyl moiety, which enhances its potential as a selective inhibitor .

Medical Research

Antibacterial Potential

Research is ongoing to explore the antibacterial properties of this compound, particularly against biofilm-forming bacteria. The compound's ability to disrupt LecB-mediated adhesion could lead to novel therapeutic strategies for treating infections in immunocompromised patients or those with cystic fibrosis .

Case Studies

-

Inhibition of LecB by Fucosyl Amides

A study synthesized a series of fucosyl amides and assessed their binding to LecB. The results indicated that beta-L-fucosyl amides exhibited unprecedented high-affinity binding, with IC50 values significantly lower than those of their D-mannose counterparts . -

Thermodynamic Analysis

Thermodynamic studies utilizing molecular dynamics simulations revealed that the binding of this compound destabilizes a hydrogen-bonding network within LecB, enhancing its binding affinity compared to other carbohydrate ligands .

Mechanism of Action

The mechanism of action of beta-L-Fucopyranosyl nitromethane involves its interaction with specific molecular targets, such as lectins. Lectins are proteins that recognize and bind to carbohydrate moieties. The binding of this compound to lectins can inhibit their function, which is crucial in processes like biofilm formation by bacteria . This interaction disrupts the bacterial cell’s ability to adhere to surfaces and form protective biofilms, making it more susceptible to antibacterial agents.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of beta-L-Fucopyranosyl nitromethane lies in its nitromethane-fucose linkage. Key analogs include:

| Compound | Substituent | Sugar Configuration | Key Functional Group |

|---|---|---|---|

| This compound | Nitromethane (CH₂NO₂) | Beta-L | Nitro (-NO₂) |

| 4-Nitrophenyl-β-D-fucopyranoside | 4-Nitrophenyl (C₆H₄NO₂) | Beta-D | Nitrophenyl |

| 2-Chloro-4-nitrophenyl-α-L-fucopyranoside | 2-Chloro-4-nitrophenyl | Alpha-L | Chloronitrophenyl |

- This compound: The nitro group directly bonded to methane enhances reactivity in nucleophilic substitution or redox reactions, unlike nitrophenyl derivatives .

- 4-Nitrophenyl-β-D-fucopyranoside: The nitrophenyl group serves as a chromogenic tag for detecting α-L-fucosidases, leveraging enzymatic cleavage to release yellow 4-nitrophenolate .

- 2-Chloro-4-nitrophenyl-α-L-fucopyranoside: The chloro-nitro substitution modifies electron density, altering enzyme specificity and cleavage kinetics compared to unhalogenated analogs .

Physical and Chemical Properties

*Estimated values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.